molecular formula C13H16BrFN2O B1526869 4-bromo-2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide CAS No. 1307443-30-6

4-bromo-2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B1526869
CAS No.: 1307443-30-6
M. Wt: 315.18 g/mol
InChI Key: NDRPRJVJBHJWPY-UHFFFAOYSA-N
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Description

“4-bromo-2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide” is a chemical compound with the CAS Number: 1307443-30-6 . It has a molecular weight of 315.19 and is typically stored at room temperature . The compound is usually in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-2-fluoro-N-(2-(pyrrolidin-1-yl)ethyl)benzamide . The InChI code for this compound is 1S/C13H16BrFN2O/c14-10-3-4-11(12(15)9-10)13(18)16-5-8-17-6-1-2-7-17/h3-4,9H,1-2,5-8H2,(H,16,18) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 315.19 . It is typically stored at room temperature and is usually in powder form .

Scientific Research Applications

Potential Antipsychotic Agents

Research led by Högberg et al. (1991) delves into the synthesis and stereoselective dopamine D-2 receptor blockade of a class of substituted benzamides, which are explored for their potential as antipsychotic agents. The study found that certain benzamides and salicylamides exhibited high potency as dopamine D-2 receptor antagonists, suggesting their suitability for development into radioligands without altering the parent structure for neuroimaging studies Högberg et al., 1991.

Alzheimer's Disease Research

Another significant application is in Alzheimer's disease research, where a molecular imaging probe was used to quantify serotonin 1A receptor densities in patients' brains. This study by Kepe et al. (2006) utilized positron emission tomography (PET) imaging to demonstrate receptor density decreases correlating with the progression of Alzheimer's disease. This finding underscores the compound's utility in diagnosing and understanding the pathophysiology of neurodegenerative diseases Kepe et al., 2006.

Synthesis and Characterization Studies

Research on the synthesis and characterization of related benzamide derivatives, as reported by Achugatla et al. (2017), contributes to the chemical knowledge necessary for the development of novel compounds with potential therapeutic applications. These studies provide foundational knowledge on the chemical properties and synthesis pathways of benzamide derivatives Achugatla et al., 2017.

Diagnostic Imaging for Melanoma

In the realm of oncology, a study by Pyo et al. (2020) introduced a PET imaging probe for the ultrasensitive detection of malignant melanoma. This research highlights the potential of fluorinated benzamide derivatives in improving diagnostic imaging for cancer, specifically by enhancing image quality and tumor detection in melanoma Pyo et al., 2020.

Dopamine D2 Receptor Ligands

Further, the synthesis and binding properties of specific fluorinated substituted benzamides as selective dopamine D2 receptor ligands were investigated for their potential use in in vivo brain studies, potentially aiding in the research of psychiatric and neurological disorders. This work, described by Hall et al. (1991), emphasizes the compound's relevance in developing PET radioligands for neuroimaging Hall et al., 1991.

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found at the provided link . It’s important to refer to this document for detailed safety and handling information.

Mechanism of Action

Properties

IUPAC Name

4-bromo-2-fluoro-N-(2-pyrrolidin-1-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrFN2O/c14-10-3-4-11(12(15)9-10)13(18)16-5-8-17-6-1-2-7-17/h3-4,9H,1-2,5-8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRPRJVJBHJWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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